molecular formula C18H19BrN4O5 B15172104 C18H19BrN4O5

C18H19BrN4O5

Cat. No.: B15172104
M. Wt: 451.3 g/mol
InChI Key: LBUKUGGBXQRUOG-JWOUMNJPSA-N
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Description

The compound C18H19BrN4O5 is a complex organic molecule with a molecular weight of 451.271 g/mol. It contains carbon (C), hydrogen (H), bromine (Br), nitrogen (N), and oxygen (O) atoms. This compound is not widely recognized in common chemical literature, suggesting it may be a specialized or research-focused molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthetic routes for C18H19BrN4O5 would likely involve multi-step organic synthesis, starting from simpler precursors. The specific conditions would depend on the desired pathway, but could include:

  • Halogenation reactions: to introduce bromine.

  • Amination reactions: to incorporate nitrogen atoms.

  • Esterification or amidation reactions: to form the carboxylic acid and amide functionalities.

Industrial Production Methods

Industrial production would require optimization of these synthetic routes for scalability and cost-effectiveness. This might involve:

  • Catalysts: to improve reaction efficiency.

  • Solvent selection: to enhance solubility and reaction rates.

  • Purification techniques: such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

C18H19BrN4O5: could undergo various types of chemical reactions, including:

  • Oxidation: : Converting alcohols to ketones or aldehydes.

  • Reduction: : Reducing nitro groups to amines.

  • Substitution: : Replacing bromine with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : Using reducing agents like hydrogen gas (H2) with a palladium catalyst or tin (Sn) and hydrochloric acid (HCl).

  • Substitution: : Using nucleophiles like sodium iodide (NaI) in acetone for nucleophilic substitution.

Major Products Formed

  • Oxidation: : Ketones or aldehydes.

  • Reduction: : Amines.

  • Substitution: : Iodides or other substituted products.

Scientific Research Applications

C18H19BrN4O5: could have various applications in scientific research, including:

  • Chemistry: : As a building block for synthesizing more complex molecules.

  • Biology: : Studying the effects of bromine-containing compounds on biological systems.

  • Medicine: : Potential use in drug development or as a pharmacological tool.

  • Industry: : Use in material science or as a chemical intermediate.

Mechanism of Action

The mechanism by which C18H19BrN4O5 exerts its effects would depend on its specific biological targets. Potential pathways could involve:

  • Enzyme inhibition or activation: : Interacting with specific enzymes to modulate their activity.

  • Receptor binding: : Binding to receptors to trigger or inhibit cellular responses.

  • Signal transduction: : Influencing intracellular signaling pathways.

Comparison with Similar Compounds

C18H19BrN4O5: can be compared to other bromine-containing compounds, such as:

  • Bromobenzene: : A simpler aromatic compound with a bromine atom.

  • Brominated pharmaceuticals: : Other bromine-containing drugs used in medicine.

This compound: is unique due to its complex structure and multiple functional groups, which may offer distinct chemical and biological properties compared to simpler bromine compounds.

Properties

Molecular Formula

C18H19BrN4O5

Molecular Weight

451.3 g/mol

IUPAC Name

2-[(3aR,6aS)-5'-bromo-5-(2-methoxyethyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide

InChI

InChI=1S/C18H19BrN4O5/c1-28-5-4-23-15(25)13-11(7-12(20)24)22-18(14(13)16(23)26)9-6-8(19)2-3-10(9)21-17(18)27/h2-3,6,11,13-14,22H,4-5,7H2,1H3,(H2,20,24)(H,21,27)/t11?,13-,14+,18?/m1/s1

InChI Key

LBUKUGGBXQRUOG-JWOUMNJPSA-N

Isomeric SMILES

COCCN1C(=O)[C@H]2[C@@H](C1=O)C3(C4=C(C=CC(=C4)Br)NC3=O)NC2CC(=O)N

Canonical SMILES

COCCN1C(=O)C2C(NC3(C2C1=O)C4=C(C=CC(=C4)Br)NC3=O)CC(=O)N

Origin of Product

United States

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